(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is a chiral amino acid derivative featuring:
- Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the amino terminus, commonly used in solid-phase peptide synthesis (SPPS) for its base-labile properties .
- Thiol functionality: A free mercapto (-SH) group at the β-position (third carbon), enabling disulfide bond formation or metal coordination in peptides .
- Branching: A methyl group at the β-carbon, introducing steric hindrance that may influence peptide conformation and stability.
- (R)-configuration: Stereochemical specificity at the α-carbon, critical for maintaining structural integrity in chiral environments .
This compound is primarily used in laboratory research for peptide synthesis and biochemical studies, with strict prohibitions against drug or household applications due to its hazardous properties .
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
InChI Key |
CMNKJRDKAIALPY-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial production methods for Fmoc-protected amino acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed by treatment with a base like piperidine, which is commonly used in peptide synthesis.
The major products formed from these reactions include the corresponding disulfides, reduced thiols, and deprotected amino acids.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins. The Fmoc group provides a protective function that can be easily removed under mild conditions, allowing for the sequential addition of amino acids.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions. The compound can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological processes.
Medicine: Employed in the development of peptide-based drugs. The stability and ease of removal of the Fmoc group make it ideal for synthesizing therapeutic peptides.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .
Comparison with Similar Compounds
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic Acid (CAS 135248-89-4)
Key Differences :
- Structure: Lacks the β-methyl group, resulting in a shorter propanoic acid backbone.
- Molecular Formula: C₁₈H₁₇NO₄S (MW 343.40) vs. C₁₉H₁₉NO₄S for the target compound .
- Hazards : Both share acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory risks (H335), but the absence of the methyl group may reduce steric shielding, increasing reactivity .
- Applications : Used similarly in peptide synthesis, but the shorter chain may limit steric effects in peptide folding .
Table 1 : Comparative Properties
| Property | Target Compound | 3-Mercaptopropanoic Acid Derivative |
|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₄S | C₁₈H₁₇NO₄S |
| Molecular Weight | ~365.47 (estimated) | 343.40 |
| Key Functional Groups | -SH, β-methyl | -SH |
| Hazard Profile | H302, H315, H319, H335 | H302, H315, H319, H335 |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic Acid (CAS 1217603-41-2)
Key Differences :
- Functional Group : Hydroxyl (-OH) replaces the thiol (-SH), altering reactivity and hydrogen-bonding capacity .
- Stereochemistry : (S)-configuration at the α-carbon, which may affect peptide chiral recognition .
- Molecular Formula: C₂₀H₂₁NO₅ (MW 355.38) vs. C₁₉H₁₉NO₄S for the target compound .
- Applications : Suitable for hydroxyl-dependent modifications (e.g., glycosylation) but lacks disulfide-forming capability .
Table 2 : Reactivity Comparison
| Property | Target Compound (-SH) | Hydroxy Analog (-OH) |
|---|---|---|
| Nucleophilicity | High | Low |
| Oxidation Sensitivity | High (to -S-S-) | Low |
| Hydrogen Bonding | Moderate | High |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid (CAS 270062-91-4)
Key Differences :
- Chain Length: Extended hexanoic acid backbone with a δ-methyl group, increasing lipophilicity .
- Applications : Enhanced membrane permeability in peptides due to higher hydrophobicity .
- Synthesis Challenges : Longer chains may complicate SPPS due to steric hindrance during coupling .
Table 3 : Physicochemical Properties
| Property | Target Compound | 5-Methylhexanoic Acid Derivative |
|---|---|---|
| LogP (Estimated) | ~2.5 | ~3.8 |
| Solubility in Water | Low | Very Low |
| Peptide Stability | Moderate | High (hydrophobic core stabilization) |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic Acid (CAS 1246647-73-3)
Key Differences :
- Thiol Protection : Acetamidothio group (-S-Ac) replaces free -SH, reducing oxidation risk .
- Molecular Weight : C₂₃H₂₆N₂O₅S (MW 442.53) vs. ~365.47 for the target compound .
- Applications : Suitable for stable storage and controlled deprotection in synthetic workflows .
Table 4 : Stability and Handling
| Property | Target Compound | Acetamidothio Derivative |
|---|---|---|
| Air Sensitivity | High (requires N₂ atm) | Low |
| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |
| Shelf Life | Weeks (refrigerated) | Months (room temperature) |
Research Findings and Implications
- Bioactivity Correlation : Structural modifications (e.g., thiol vs. hydroxyl, methyl branching) significantly alter bioactivity profiles and protein target interactions .
- Safety Considerations : Free thiols (as in the target compound) pose higher toxicity risks (H302, H315) compared to protected analogs, necessitating stringent handling protocols .
- Synthetic Utility : The β-methyl group in the target compound enhances steric control in peptide folding, making it valuable for designing constrained peptides .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid, commonly referred to as a fluorenyl derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molar mass of 357.42 g/mol. The structure features a fluorenyl group, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds derived from the fluorenyl structure exhibit a variety of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that fluorenone derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The effectiveness is often influenced by the substituents on the aryl moiety, which can enhance the spectrum and intensity of the inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- A specific study highlighted that structural modifications of fluorenone derivatives led to improved antimicrobial efficacy, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
-
Cytotoxicity :
- The compound's cytotoxic effects have been assessed through various in vitro assays. For instance, derivatives with fluorenone structures were tested for their ability to inhibit cell growth in cancer cell lines, showing promising results in terms of antiproliferative activity .
- The introduction of specific side chains has been linked to enhanced cytotoxicity against cancer cells, indicating potential applications in cancer therapy .
- Antioxidant Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
